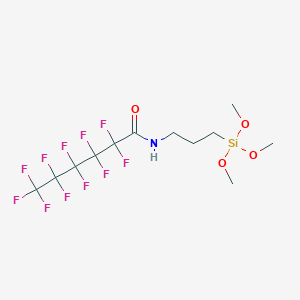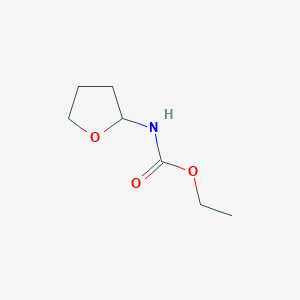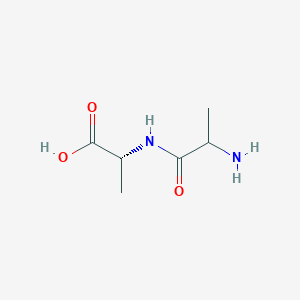
H-D-Ala-DL-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Ala-DL-Ala-OH, also known as D-alanyl-D-alanine, is a dipeptide composed of two alanine residues. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a key component of the peptidoglycan layer in Gram-positive bacteria, where it serves as a substrate for the enzyme D-alanine-D-alanine ligase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-D-Ala-DL-Ala-OH can be synthesized through a series of chemical reactions involving the coupling of D-alanine and L-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently produce large quantities of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Ala-DL-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
H-D-Ala-DL-Ala-OH has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is crucial in studying bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a target for developing new antibiotics that inhibit bacterial cell wall synthesis.
Mécanisme D'action
H-D-Ala-DL-Ala-OH exerts its effects by serving as a substrate for the enzyme D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls. The compound’s mechanism of action involves binding to the active site of the enzyme, facilitating the formation of the peptide bond. This process is essential for maintaining the structural integrity of bacterial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-alanyl-D-alanine: A similar dipeptide with identical biological functions.
L-alanyl-L-alanine: Another dipeptide with different stereochemistry and biological activity.
D-alanyl-L-alanine: A dipeptide with mixed stereochemistry, exhibiting unique properties.
Uniqueness
H-D-Ala-DL-Ala-OH is unique due to its specific role in bacterial cell wall synthesis and its ability to serve as a substrate for D-alanine-D-alanine ligase. This specificity makes it a valuable target for antibiotic development, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2R)-2-(2-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m1/s1 |
Clé InChI |
DEFJQIDDEAULHB-SRBOSORUSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)C(C)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


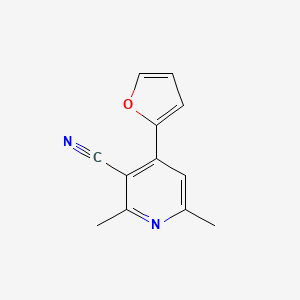
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)
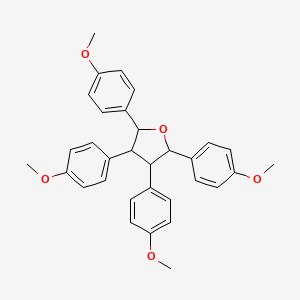
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

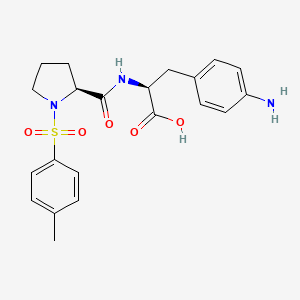

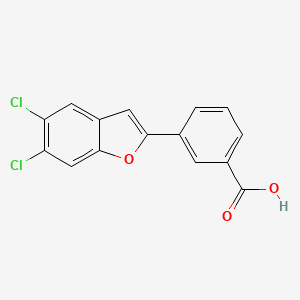
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
